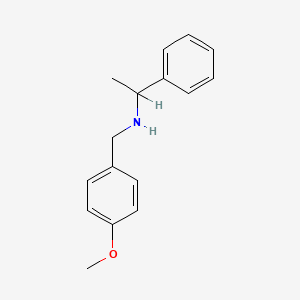

N-(4-methoxybenzyl)-1-phenylethanamine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Thiosemicarbazone Derivatives

N-(4-methoxybenzyl)-1-phenylethanamine: is used in the synthesis of thiosemicarbazone derivatives. These derivatives, when complexed with metals like ruthenium, have been studied for their cytotoxic properties . The compounds exhibit potential as anticancer agents, particularly in the inhibition of cell growth in various cancer cell lines such as NCI-H460, A549, and MDA-MB-231 .

Organometallic Complexes

The compound serves as a precursor for creating organometallic complexes . These complexes are significant in the field of medicinal chemistry, especially for their roles in catalysis and enzyme inhibition . The study of these complexes can lead to the development of new drugs and therapies.

Pyrazole Derivative Synthesis

It is also involved in the synthesis of pyrazole derivatives . Pyrazoles are a class of organic compounds with a wide range of pharmacological activities. They are valuable in drug discovery as they can be used to create compounds with anti-inflammatory, analgesic, and antipyretic properties .

Benzamide Derivatives

N-(4-methoxybenzyl)-1-phenylethanamine: is a key intermediate in the production of benzamide derivatives . These derivatives have a broad spectrum of applications in scientific research, including their use as intermediates in pharmaceutical synthesis .

Reductive Amination

The compound is utilized in reductive amination processes to produce secondary amines . This method is widely used in the pharmaceutical industry for the construction of C–N bonds, which are essential in the formation of various active pharmaceutical ingredients.

Metallocene Derivatives

Research includes the development of metallocene derivatives using N-(4-methoxybenzyl)-1-phenylethanamine as a ligand . Metallocenes have applications in the field of polymerization catalysts , which are crucial for producing various types of polymers.

Cytotoxicity Studies

The compound has been used in cytotoxicity studies to evaluate the efficacy of new drug candidates. Its derivatives have been compared with established drugs like cisplatin to assess their potential as more effective cancer treatments .

Mécanisme D'action

Target of Action

N-(4-methoxybenzyl)-1-phenylethanamine is a compound that has been found to have anti-inflammatory potential . Its primary target is Cyclooxygenase-2 (COX-2) , an enzyme that plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

The compound interacts with its target, COX-2, by binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The primary biochemical pathway affected by N-(4-methoxybenzyl)-1-phenylethanamine is the arachidonic acid pathway . By inhibiting COX-2, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .

Result of Action

The inhibition of COX-2 by N-(4-methoxybenzyl)-1-phenylethanamine leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14/h3-11,13,17H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMOIEFDHGQJIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-1-phenylethanamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethoxybenzyl)-2-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2877923.png)

![tert-Butyl N-[(1-benzyl-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate](/img/structure/B2877926.png)

![5-(3-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2877927.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2877928.png)

![N-[1-(butylcarbamoyl)cyclohexyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2877931.png)

![N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877934.png)

![1-[(2-fluorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2877939.png)

![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)